molecular formula C3H2NNaO2 B13439803 2-Cyano-acetic Acid Sodium Salt-13C2

2-Cyano-acetic Acid Sodium Salt-13C2

Cat. No.: B13439803
M. Wt: 109.029 g/mol
InChI Key: JAUCIKCNYHCSIR-CFARNWPNSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-acetic Acid Sodium Salt-13C2 is a stable isotope-labeled compound with the molecular formula C13C2H2NNaO2 and a molecular weight of 109.03 g/mol . This compound is used in various scientific research applications due to its unique properties and stable isotope labeling.

Preparation Methods

2-Cyano-acetic Acid Sodium Salt-13C2 can be synthesized through several methods. One common synthetic route involves the treatment of chloroacetate salts with sodium cyanide, followed by acidification . Another method includes electrosynthesis by cathodic reduction of carbon dioxide and anodic oxidation of acetonitrile . Industrial production methods often involve large-scale synthesis using these or similar routes to ensure high yield and purity.

Chemical Reactions Analysis

2-Cyano-acetic Acid Sodium Salt-13C2 undergoes various chemical reactions, including:

Scientific Research Applications

2-Cyano-acetic Acid Sodium Salt-13C2 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-acetic Acid Sodium Salt-13C2 involves its interaction with molecular targets and pathways. The compound’s stable isotope labeling allows for precise tracking and analysis in various biochemical pathways. It acts as a precursor in the synthesis of other compounds, facilitating various chemical reactions and processes.

Comparison with Similar Compounds

2-Cyano-acetic Acid Sodium Salt-13C2 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and labeling.

Biological Activity

2-Cyano-acetic Acid Sodium Salt-13C2 is a carbon-labeled derivative of cyanoacetic acid, which is known for its utility in organic synthesis and as a building block in various chemical reactions. Recent studies have begun to explore its biological activities, particularly in the context of cancer research and enzyme interactions. This article reviews the available literature on the biological activity of this compound, summarizing key findings, mechanisms of action, and potential therapeutic applications.

Molecular Formula : C4H4N2O2Na
Molecular Weight : 138.09 g/mol
IUPAC Name : Sodium 2-cyanoacetate

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Modulation : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Cell Signaling Pathways : It may influence signaling pathways that are critical for cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of sodium salts of cyanoacetic acid derivatives. For example, one study investigated the effects of sodium salt derivatives on Ehrlich ascites carcinoma (EAC) cells in mice. The findings indicated significant reductions in tumor volume and cell count, alongside increased apoptosis as evidenced by elevated caspase-3 levels and decreased osteopontin expression .

Antioxidant Effects

In addition to anticancer activity, this compound has demonstrated antioxidant properties. This is crucial as oxidative stress is a major contributor to cancer progression. The compound's ability to scavenge free radicals may provide a protective effect against cellular damage.

Case Studies

Study ReferenceObjectiveKey Findings
Evaluate anti-cancer activity against EAC cellsSignificant reduction in tumor volume; increased apoptosis; improved liver and kidney histopathology without adverse effects.
Investigate enzyme interactionsDemonstrated binding affinity with specific proteins, suggesting modulation of enzymatic activity.

Research Findings

  • In Vivo Studies : The sodium salt exhibited promising results in animal models, showing not only anticancer effects but also safety profiles that warrant further investigation.
  • In Vitro Assays : Laboratory studies have confirmed that the compound can inhibit the growth of various cancer cell lines, indicating its potential as a therapeutic agent.
  • Biochemical Pathway Interactions : Docking studies have revealed favorable interactions with proteins involved in apoptosis and cell signaling, reinforcing the compound's potential role in cancer therapy .

Properties

Molecular Formula

C3H2NNaO2

Molecular Weight

109.029 g/mol

IUPAC Name

sodium;2-cyanoacetate

InChI

InChI=1S/C3H3NO2.Na/c4-2-1-3(5)6;/h1H2,(H,5,6);/q;+1/p-1/i1+1,3+1;

InChI Key

JAUCIKCNYHCSIR-CFARNWPNSA-M

Isomeric SMILES

[13CH2](C#N)[13C](=O)[O-].[Na+]

Canonical SMILES

C(C#N)C(=O)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.